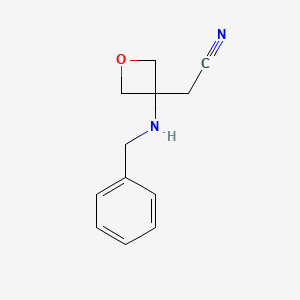

3-(Benzylamino)oxetan-3-acetonitrile

Description

Contextualization of Oxetane (B1205548) Derivatives in Chemical Research

Oxetanes, four-membered cyclic ethers, have garnered substantial interest in chemical research, particularly in drug discovery and medicinal chemistry. acs.orgacs.orgresearchgate.netdrugbank.com Their unique structural and physicochemical properties make them highly attractive motifs for incorporation into biologically active compounds. nih.gov The oxetane ring is a small, polar, sp³-rich, and three-dimensional structure that can significantly influence a molecule's properties. acs.orgnih.gov

One of the most valuable applications of the oxetane moiety is as a bioisostere for other common functional groups. drugbank.com For instance, 3,3-disubstituted oxetanes can serve as effective replacements for gem-dimethyl groups, which are often used to block metabolically weak positions in a drug candidate. acs.org This substitution can prevent an undesirable increase in lipophilicity that the gem-dimethyl group would cause. acs.org Similarly, oxetanes are used as surrogates for carbonyl groups, offering comparable hydrogen bonding ability and dipole moments but with improved metabolic stability. acs.orgnih.gov

The incorporation of an oxetane ring into a lead compound can lead to profound improvements in its pharmacokinetic profile. researchgate.netdrugbank.com These enhancements include:

Increased Aqueous Solubility: The polar nature of the ether linkage can significantly boost the solubility of a compound. acs.orgresearchgate.netnih.gov

Improved Metabolic Stability: Replacing metabolically susceptible groups with a stable oxetane ring can reduce the rate of metabolic degradation. acs.orgresearchgate.netnih.gov

Fine-tuning Lipophilicity (LogD): Oxetanes can add steric bulk without significantly increasing lipophilicity, allowing for better optimization of a drug's LogD value. acs.orgdrugbank.com

Conformational Effects: The rigid, puckered structure of the oxetane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. acs.orgresearchgate.net

The growing appreciation for these benefits has led to the development of robust synthetic methods for creating a wide variety of substituted oxetane building blocks, starting from precursors like oxetan-3-one. acs.orgacs.orgthieme-connect.de

Significance of Benzylamino and Acetonitrile (B52724) Moieties in Synthetic Design

The benzylamino and acetonitrile functionalities are staples in synthetic organic chemistry, each offering distinct advantages in the construction of complex molecules.

The benzylamino group is a versatile entity in synthetic design. ontosight.ai Benzylamine (B48309) itself is a common precursor in the industrial production of numerous pharmaceuticals. wikipedia.orgchemicalbook.com In laboratory synthesis, the benzyl (B1604629) group frequently serves as a protecting group for primary or secondary amines. wikipedia.org Its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenolysis make it a reliable tool for masking the reactivity of an amine during a synthetic sequence. wikipedia.org Beyond its role in protection, the benzylamino moiety is an integral part of many biologically active compounds and is used as an intermediate for creating pharmaceutical ingredients and materials for crop protection. chemicalbook.com

The acetonitrile moiety , characterized by the cyano (-C≡N) group, is another cornerstone of organic synthesis. mdpi.comchemicalbook.com Acetonitrile is widely used as a polar aprotic solvent, but its utility extends far beyond its role as a reaction medium. chemicalbook.comatamanchemicals.com It serves as a valuable two-carbon building block and a source of nitrogen for the synthesis of nitrogen-containing compounds, including a variety of heterocycles. mdpi.comchemicalbook.comresearchgate.net The cyano group can be readily transformed into other important functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), making it a synthetically powerful intermediate. chemrxiv.org The nitrile function itself is a key component in many medicinal compounds. mdpi.com

Rationale for Investigating 3-(Benzylamino)oxetan-3-acetonitrile as a Key Scaffold

The rationale for investigating this compound lies in its identity as a trifunctional scaffold that combines the advantageous properties of its three core components. This molecule is a 3,3-disubstituted oxetane, a structural motif known to impart beneficial physicochemical properties. acs.orgresearchgate.net The presence of both an amino group and a nitrile group at the same carbon atom (a quaternary center) creates a unique synthetic hub.

This specific arrangement is accessible through well-established synthetic transformations. For instance, a close analog, 3-(dibenzylamino)oxetane-3-carbonitrile, can be synthesized via a Strecker synthesis starting from commercially available oxetan-3-one, using a cyanide source and dibenzylamine. chemrxiv.org Subsequent selective debenzylation could then yield the title compound.

By combining these three moieties, this compound is designed to be a versatile building block. The rationale for its investigation is based on the hypothesis that this scaffold can be used to generate libraries of novel and diverse compounds with potentially favorable drug-like properties, leveraging:

The oxetane core to enhance solubility, metabolic stability, and provide a defined three-dimensional structure. researchgate.netnih.gov

The benzylamino group as a handle for further functionalization or as a stable component of a final target.

The acetonitrile group as a versatile synthetic precursor for conversion into other functional groups, such as primary amines or carboxylic acids. chemrxiv.org

Research Objectives and Scope of Investigation

The primary research objective for a scaffold like this compound is to explore its synthetic utility and establish its potential as a foundational building block in discovery chemistry. The scope of such an investigation typically involves a systematic study of its reactivity.

A key goal is to demonstrate that the functional groups on the scaffold can be selectively manipulated without compromising the integrity of the strained oxetane ring. chemrxiv.org Comprehensive studies on 3,3-disubstituted oxetanes have shown that the ring is more tolerant to a variety of reaction conditions—including oxidation, reduction, alkylation, hydrolysis, and C-C bond formation—than previously assumed. chemrxiv.orgrsc.org

Therefore, the specific research objectives include:

Developing and optimizing scalable synthetic routes to this compound and its derivatives. rsc.org

Systematically exploring the reactivity of the secondary amine, including N-acylation, N-alkylation, and reductive amination reactions.

Investigating the transformation of the nitrile group into other functionalities, such as amides, carboxylic acids, and tetrazoles, under conditions that preserve the oxetane ring.

Utilizing the scaffold in the synthesis of novel, diverse chemical libraries, including oxetane-containing amino acids, diamines, and other complex structures. chemrxiv.org

Evaluating the physicochemical properties of the synthesized derivatives to confirm the beneficial effects of the oxetane core.

By thoroughly mapping the chemical reactivity and synthetic potential of this compound, researchers can establish it as a valuable addition to the toolbox of modern medicinal and organic chemists, enabling the construction of novel molecules with enhanced properties. rsc.org

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-[2-(Benzylamino)oxetan-3-yl]acetonitrile |

| Molecular Formula | C₁₁H₁₂N₂O | C₁₂H₁₄N₂O |

| Molecular Weight | 188.23 g/mol | 202.25 g/mol |

| IUPAC Name | 3-(benzylamino)oxetane-3-carbonitrile | 2-[2-(benzylamino)oxetan-3-yl]acetonitrile |

| CAS Number | 138650-20-1 | 149702596 |

| Topological Polar Surface Area | 48.9 Ų | 45.1 Ų |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 3 | 4 |

Data for this compound and 2-[2-(Benzylamino)oxetan-3-yl]acetonitrile compiled from chemical supplier and database information. nih.gov

Table 2: Contribution of Moieties to Molecular Design

| Moiety | Key Advantages in Synthetic and Medicinal Chemistry |

| Oxetane Ring | Improves aqueous solubility and metabolic stability. Acts as a non-classical bioisostere for gem-dimethyl and carbonyl groups. Provides a rigid, 3D scaffold. Can reduce lipophilicity. acs.orgacs.orgresearchgate.netnih.gov |

| Benzylamino Group | Serves as a common precursor for pharmaceuticals. The benzyl group acts as a robust, removable protecting group for amines. The amine provides a site for further synthetic elaboration. wikipedia.orgchemicalbook.com |

| Acetonitrile Group | Acts as a versatile C2 building block and nitrogen source. The cyano group can be converted into amines, carboxylic acids, amides, and tetrazoles. It is a key functional group in many bioactive molecules. mdpi.comchemicalbook.comresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-[3-(benzylamino)oxetan-3-yl]acetonitrile |

InChI |

InChI=1S/C12H14N2O/c13-7-6-12(9-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6,8-10H2 |

InChI Key |

FWJBHUDSIQCAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(CC#N)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylamino Oxetan 3 Acetonitrile and Its Derivatives

Retrosynthetic Strategies for the 3-(Benzylamino)oxetan-3-acetonitrile Core

A primary retrosynthetic disconnection for this compound points to 3-oxetanone (B52913) as a key precursor. This strategy simplifies the complex target molecule into a readily available or synthesizable cyclic ketone. The two C-C bonds at the C3 position can be traced back to the carbonyl group of 3-oxetanone. This approach suggests a convergent synthesis where the benzylamino and nitrile groups are installed onto the pre-formed oxetane (B1205548) ring.

This retrosynthesis is advantageous because 3-oxetanone serves as a versatile and central intermediate for a wide array of 3-substituted and 3,3-disubstituted oxetanes. google.comnih.govdigitellinc.com The core transformation envisioned is a variation of the Strecker synthesis, applied to the cyclic ketone. In this disconnection, the benzylamino and cyano groups are added across the carbonyl, suggesting benzylamine (B48309) and a cyanide source as the starting reagents, along with 3-oxetanone.

An alternative, though less common, retrosynthetic approach would involve constructing the oxetane ring from an acyclic precursor that already contains the required amino and nitrile functionalities. This would involve a C-O bond-forming cyclization of a suitably substituted 1,3-diol derivative. However, this linear approach can be more complex due to the challenges of stereocontrol and the potential for competing side reactions during the cyclization step.

Direct and Convergent Synthetic Routes to this compound

Direct and convergent routes are favored for their efficiency. The most prominent of these strategies leverages the reactivity of 3-oxetanone.

The construction of the oxetane ring is the foundational step in many synthetic plans. While the target molecule is typically synthesized from 3-oxetanone, understanding the formation of the oxetane core itself is crucial.

The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. slideshare.netnumberanalytics.comnih.gov This method is one of the most efficient ways to create the oxetane skeleton. bohrium.com The reaction typically involves the excitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a biradical intermediate that cyclizes to the product. numberanalytics.comnih.gov While powerful for creating the core oxetane structure, it is less direct for producing 3-oxetanone or its derivatives needed for the target molecule.

Oxidative cyclization of Michael adducts derived from malonates represents another pathway. For instance, treatment of certain Michael adducts with iodine and sodium carbonate can lead to the formation of functionalized oxetanes through a proposed radical mechanism involving a hypoiodide intermediate and a final C-O bond-forming Williamson etherification. acs.org

The use of 3-oxetanone is the most widely adopted and practical strategy for synthesizing 3,3-disubstituted oxetanes, including the target compound. digitellinc.comchemrxiv.org 3-Oxetanone is a commercially available or readily synthesized building block. google.comorganic-chemistry.org Its synthesis can be achieved in one step from propargyl alcohol via a gold-catalyzed intermolecular oxidation, or through multi-step routes from precursors like dihydroxyacetone dimer. acs.orgnih.gov

The carbonyl group at the C3 position makes it an ideal electrophile for nucleophilic additions, allowing for the direct installation of the required substituents. This approach has been successfully applied to generate a large library of novel 3,3-disubstituted oxetane building blocks. rsc.org A key reaction utilizing this intermediate is a Strecker-type synthesis, where the ketone reacts with an amine and a cyanide source. chemrxiv.org

Table 1: Comparison of Oxetane Ring Formation Strategies

| Method | Description | Precursors | Advantages | Limitations |

|---|---|---|---|---|

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition. numberanalytics.comnih.gov | An alkene and a carbonyl compound. | Efficient for core oxetane synthesis. bohrium.com | Less direct for 3-oxetanone; requires specialized photochemical equipment. |

| Intramolecular Cyclization | Williamson etherification of a functionalized 1,3-diol derivative. acs.org | Acyclic 1,3-diols with a leaving group. | Can build highly substituted systems. | Kinetics can be slow; requires multi-step precursor synthesis. acs.org |

| Using 3-Oxetanone | Functionalization of a pre-formed cyclic ketone. chemrxiv.org | 3-Oxetanone. | Convergent, highly versatile, uses a readily available intermediate. google.comnih.govdigitellinc.com | Synthesis is dependent on the availability of 3-oxetanone. |

With 3-oxetanone as the starting point, the next crucial step is the introduction of the benzylamino group.

Reductive amination is a powerful and widely used method for forming C-N bonds. masterorganicchemistry.comorganic-chemistry.org The process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

In the context of synthesizing this compound, a direct one-pot, three-component Strecker-type reaction is employed. This involves reacting 3-oxetanone with benzylamine and a cyanide source, often trimethylsilyl (B98337) cyanide (TMSCN). chemrxiv.org The reaction proceeds through the formation of an α-aminonitrile, which is a hallmark of the Strecker synthesis. This specific transformation has been shown to be a robust method for creating 3-amino-3-cyano substituted oxetanes. chemrxiv.org

The general procedure involves the initial formation of an iminium ion from the reaction of 3-oxetanone and benzylamine, which is then trapped by the cyanide anion. This convergent approach is highly efficient as it forms two new C-C bonds and incorporates both the benzylamino and nitrile functionalities in a single synthetic operation.

Table 2: Example of a Strecker-type Reaction for 3,3-Disubstitution of Oxetane

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 3-Oxetanone | Dialkylamine (e.g., Dibenzylamine) | Trimethylsilyl cyanide (TMSCN) | 3-Cyano-3-dialkylamino oxetane | One-pot, three-component reaction; forms α-aminonitrile structure. | chemrxiv.org |

| 3-Oxetanone | Benzylamine | Trimethylsilyl cyanide (TMSCN) | This compound | Direct and convergent route to the target molecule. | Analogous to chemrxiv.org |

This methodology underscores the utility of 3-oxetanone as a linchpin intermediate, enabling a modular and efficient assembly of complex 3,3-disubstituted oxetanes like this compound. chemrxiv.orgrsc.org

Introduction and Functionalization of the Benzylamino Moiety

Alkylation Reactions of Amines

Direct N-alkylation of a primary amine with an alkyl halide represents a fundamental approach to synthesizing secondary amines. In the context of this compound, this would theoretically involve the reaction of a precursor, 3-aminooxetan-3-acetonitrile, with a benzyl (B1604629) halide such as benzyl bromide.

However, this method is often complicated by a lack of selectivity. The primary amine starting material and the secondary amine product have comparable nucleophilicity. Consequently, the newly formed this compound can compete with the starting amine for the remaining benzyl halide, leading to the formation of a tertiary amine, 3-(dibenzylamino)oxetan-3-acetonitrile, as an undesired byproduct. masterorganicchemistry.comyoutube.com This propensity for overalkylation often results in a mixture of primary, secondary, and tertiary amines, reducing the yield of the target compound. masterorganicchemistry.comlibretexts.org The initial SN2 reaction between the primary amine and the alkyl halide produces an ammonium (B1175870) salt, which is then deprotonated by a base (such as excess starting amine) to yield the secondary amine product. This product, however, is often a better nucleophile than the starting amine, leading to a "runaway" reaction. masterorganicchemistry.com

To favor mono-alkylation, reaction conditions can be manipulated, for instance, by using a large excess of the primary amine. However, this makes the process less atom-economical. Alternative strategies to achieve mono-N-alkylation include the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of specific catalysts, though this is a more advanced technique. organic-chemistry.org The choice of base and solvent is also critical; cesium carbonate in DMF has been shown to be effective for promoting mono-N-alkylation of benzylamines with alkyl halides. researchgate.net

Table 1: Representative Conditions for Alkylation of Amines

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Potential Outcome |

| 3-Aminooxetan-3-acetonitrile | Benzyl bromide (1 equiv.) | K₂CO₃ | Acetonitrile (B52724) | 80 | Mixture of mono- and di-alkylated products |

| 3-Aminooxetan-3-acetonitrile (5 equiv.) | Benzyl bromide (1 equiv.) | NaHCO₃ | Ethanol | Reflux | Increased yield of mono-alkylated product |

| Benzylamine | 3-Halooxetan-3-acetonitrile | Cs₂CO₃ | DMF | 25-50 | Predominantly mono-alkylation researchgate.net |

Aza-Michael Additions for Oxetane Amino Acid Derivatives

A more controlled and widely applicable strategy for the synthesis of 3-aminooxetane derivatives is the aza-Michael addition, or conjugate addition, of an amine to an activated alkene. mdpi.comresearchgate.net This approach offers a powerful and versatile method for constructing C–N bonds. mdpi.comresearchgate.net For the synthesis of this compound, the key precursor would be an α,β-unsaturated oxetane, specifically (oxetan-3-ylidene)acetonitrile. The reaction involves the nucleophilic attack of benzylamine onto the β-carbon of the double bond in the Michael acceptor.

This synthetic strategy has been successfully applied to the preparation of various oxetane amino acid derivatives. mdpi.comacs.org For instance, the aza-Michael addition of various heterocyclic amines to methyl 2-(oxetan-3-ylidene)acetate has been demonstrated to proceed efficiently, yielding the corresponding 3-substituted oxetane derivatives. mdpi.comnih.gov By analogy, the reaction between benzylamine and (oxetan-3-ylidene)acetonitrile would provide a direct route to the target compound. The reaction is often carried out under mild conditions and can be catalyzed by a base. The choice of solvent can influence reaction rates, with polar protic or aprotic solvents generally being effective. nih.gov

Table 2: Plausible Conditions for Aza-Michael Addition

| Michael Acceptor | Amine | Catalyst | Solvent | Temperature (°C) | Expected Yield |

| (Oxetan-3-ylidene)acetonitrile | Benzylamine | DBU | THF | Room Temp | Good to High |

| (Oxetan-3-ylidene)acetonitrile | Benzylamine | None | Methanol | Reflux | Moderate to Good |

| (Oxetan-3-ylidene)acetonitrile | Benzylamine | Et₃N | Dichloromethane | Room Temp | Moderate |

Incorporation and Derivatization of the Acetonitrile Group

The acetonitrile group is a crucial functional handle in the target molecule. Its incorporation is typically achieved through the synthesis of the key intermediate, (oxetan-3-ylidene)acetonitrile. This precursor can be prepared from oxetan-3-one via a condensation reaction, such as a Knoevenagel or Horner-Wadsworth-Emmons reaction with a suitable acetonitrile-containing phosphonate (B1237965) ylide or active methylene (B1212753) compound.

Once incorporated into the this compound structure, the nitrile group offers a gateway to further chemical modifications. The derivatization of this group can lead to a variety of other functional groups, significantly expanding the chemical space accessible from this scaffold. For example:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(benzylamino)oxetan-3-carboxylic acid.

Reduction: Reduction of the nitrile, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would afford the corresponding primary amine, [3-(benzylamino)oxetan-3-yl]methanamine.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, a strategy often employed in medicinal chemistry. Recent developments have shown that acetonitrile can be used in photocatalytic cyanomethylarylation of alkenes to synthesize various nitrogenous heterocyclic compounds. beilstein-journals.org

Optimization of Reaction Conditions and Solvent Effects in this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction parameters. nih.gov Key variables include the choice of solvent, base, temperature, and reaction time. researchgate.net

For the alkylation route , the base is crucial for deprotonating the ammonium salt formed after the initial alkylation, thereby regenerating a neutral amine that can unfortunately lead to overalkylation. masterorganicchemistry.com Strong, non-nucleophilic bases might be employed, but a common strategy involves using a carbonate base like K₂CO₃ or Cs₂CO₃. researchgate.net The solvent plays a significant role; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. researchgate.net

In the aza-Michael addition pathway, the solvent can influence the reaction mechanism. Protic solvents can assist in proton transfer during the rate-limiting addition step, while aprotic solvents may necessitate a second molecule of the amine to act as a proton shuttle. nih.gov Optimization studies often involve screening a panel of solvents to find the one that provides the best balance of reaction rate and selectivity. researchgate.net For example, in the synthesis of N-alkylbenzylamines, DMF was found to be a superior solvent compared to DMSO or THF when using cesium carbonate as the base. researchgate.net The greenness of the solvent is also an increasingly important consideration in process optimization. nih.gov

Table 3: Effect of Solvents and Bases on a Hypothetical Aza-Michael Addition

| Solvent | Base | Relative Rate | Selectivity (Mono-adduct) |

| Methanol | None | Moderate | High |

| Acetonitrile | DBU | Fast | High |

| Dichloromethane | Et₃N | Moderate | Moderate |

| Water | None | Slow | Variable |

| THF | NaH | Fast | Good researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

Since the C3 carbon of this compound is a stereocenter, the molecule can exist as a pair of enantiomers. The development of stereoselective syntheses to access enantiomerically pure forms of this compound is a significant objective. Several strategies can be envisioned:

Resolution of Racemates: A racemic mixture of the final compound can be separated into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine, followed by separation (e.g., by crystallization) and subsequent removal of the resolving agent. researchgate.net Chiral chromatography (using a chiral stationary phase) is another powerful technique for analytical and preparative-scale resolution.

Use of Chiral Starting Materials: An enantiopure product can be synthesized by starting with a chiral precursor. For instance, if a chiral benzylamine derivative, such as (R)- or (S)-α-methylbenzylamine, is used in the aza-Michael addition, it could induce diastereoselectivity in the product. Subsequent removal of the chiral auxiliary would yield the enantiopure target compound.

Asymmetric Catalysis: A powerful modern approach involves the use of a chiral catalyst to control the stereochemical outcome of the key bond-forming step. In the context of the aza-Michael addition, a chiral Lewis acid or Brønsted acid/base could be employed to catalyze the reaction between (oxetan-3-ylidene)acetonitrile and benzylamine, favoring the formation of one enantiomer over the other. This method is often highly efficient, as only a small amount of the chiral catalyst is required. The stereoselective synthesis of related compounds, such as β-amino acids, has been achieved through diastereoselective aza-Michael additions. researchgate.net Similarly, stereoselective reductions of precursor ketones have been used to synthesize chiral amino nitriles. researchgate.net

Reactivity and Mechanistic Investigations of 3 Benzylamino Oxetan 3 Acetonitrile

Reactions Involving the Oxetane (B1205548) Ring System

The significant ring strain of the oxetane core, estimated at approximately 25.5 kcal/mol, is a primary driver of its reactivity. beilstein-journals.orgnih.gov This strain, coupled with the polarized carbon-oxygen bonds, makes the ring susceptible to cleavage under various conditions, particularly upon activation by Lewis or Brønsted acids. beilstein-journals.orgnih.govresearchgate.net

Ring-Opening Reactions and Subsequent Transformations

The most characteristic reaction of oxetanes is their cleavage by nucleophiles, a process typically facilitated by acid catalysis. beilstein-journals.orgnih.govresearchgate.net For a 3,3-disubstituted oxetane like 3-(benzylamino)oxetan-3-acetonitrile, nucleophilic attack would occur at one of the unsubstituted C2 or C4 positions. The regioselectivity of this attack is influenced by both steric and electronic factors.

Under acidic conditions, protonation of the oxetane oxygen enhances the electrophilicity of the ring carbons. Weak nucleophiles can then attack the more substituted carbon atom, proceeding through a carbocation-like transition state. However, with strong nucleophiles, the reaction often follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. The presence of the tertiary amine in this compound could also lead to intramolecular reactions or rearrangements following ring-opening, especially under acidic catalysis which could protonate both the oxetane oxygen and the benzylamino nitrogen. For instance, treatment of a related 3-aryl-3-alkyloxetane with trifluoroacetic acid has been shown to prompt ring-opening. chemrxiv.org

Table 1: Representative Conditions for Oxetane Ring-Opening

| Catalyst/Reagent | Nucleophile | Product Type |

|---|---|---|

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Alcohols, Water | 1,3-Diol monoethers |

| Brønsted Acids (e.g., HCl, H₂SO₄) | Halide ions (from acid) | 3-Halo-1-propanols |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Carbanions | 1,3-Diols with C-C bond formation |

This table presents generalized conditions for oxetane ring-opening reactions.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions of cyclic systems often proceed through carbocationic intermediates, such as in Wagner-Meerwein or pinacol-type rearrangements. etsu.edumasterorganicchemistry.com For this compound, a reaction pathway that generates a positive charge adjacent to the ring could initiate such a rearrangement. For example, deamination of a primary amine on a side chain attached to the ring can lead to the formation of a carbocation, which can then trigger the expansion of the strained four-membered ring into a more stable five-membered ring, such as a tetrahydrofuran derivative. masterorganicchemistry.com

Conversely, ring contractions are also known, for instance, through the Favorskii rearrangement of cyclic α-haloketones or Wolff rearrangements of cyclic α-diazoketones. etsu.eduwikipedia.org While these specific precursors are not immediately available from this compound, derivatization could potentially lead to substrates capable of undergoing such contractions.

Table 2: General Strategies for Ring Size Manipulation

| Reaction Type | Key Intermediate | Transformation |

|---|---|---|

| Tiffeneau-Demjanov Rearrangement | Carbocation adjacent to the ring | Ring Expansion |

| Pinacol Rearrangement | Vicinal diol precursor | Ring Expansion |

| Wolff Rearrangement | α-Diazoketone precursor | Ring Contraction |

This table outlines general rearrangement reactions that can lead to changes in ring size.

Nucleophilic Additions to the Oxetane Core

True nucleophilic addition to the oxetane core, where the ring system remains intact, is not a typical reaction pathway. Instead, nucleophilic attack on the carbon atoms of the oxetane ring leads to ring-opening. beilstein-journals.org The term "nucleophilic addition" in the context of oxetanes almost invariably refers to these ring-opening addition reactions. The inherent strain and the nature of the C-O bonds favor cleavage over addition-elimination or other pathways that would preserve the four-membered ring. beilstein-journals.orgresearchgate.net

Transformations at the Acetonitrile (B52724) Functionality

The acetonitrile group (-CH₂CN) offers a second major site for reactivity, providing a handle for conversion into a variety of other important functional groups, including carboxylic acids, esters, and amines.

Hydrolysis and Esterification

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds through an amide intermediate. Basic hydrolysis of an ester on a related oxetane-containing molecule to yield the corresponding carboxylic acid has been demonstrated to be compatible with the oxetane ring. chemrxiv.org This suggests that similar conditions could be applied to the nitrile group of this compound to produce 3-(benzylamino)oxetane-3-acetic acid, without cleaving the strained ring.

Once the carboxylic acid is formed, it can be converted to a variety of esters through standard esterification protocols. Methods such as Fischer esterification (reaction with an alcohol under acidic catalysis) or Steglich esterification (using a coupling agent like DCC or EDC in a non-polar solvent) are commonly employed. researchgate.netresearchgate.net The choice of method would be critical to avoid conditions that could promote the opening of the sensitive oxetane ring.

Table 3: Common Conditions for Nitrile Hydrolysis and Subsequent Esterification

| Reaction | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| Nitrile Hydrolysis (Acidic) | H₂SO₄ / H₂O | Water or co-solvent | Heat |

| Nitrile Hydrolysis (Basic) | NaOH / H₂O | Water or co-solvent | Heat, followed by acid workup |

| Fischer Esterification | R'-OH, H₂SO₄ (cat.) | Excess R'-OH | Reflux |

This table summarizes typical laboratory conditions for the conversion of nitriles to esters.

Nitrile Reduction and Amine Derivatization

The nitrile group is readily reduced to a primary amine. This transformation is of significant synthetic importance and can be achieved using a variety of reducing agents. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., using H₂ with catalysts like Raney Nickel or Palladium on carbon) or chemical reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) or borane complexes. organic-chemistry.org These methods would convert the acetonitrile moiety into a 2-aminoethyl group, yielding 2-(3-(benzylamino)oxetan-3-yl)ethan-1-amine.

The resulting primary amine can be further functionalized through various amine derivatization reactions, such as acylation to form amides, alkylation to form secondary or tertiary amines, or reaction with aldehydes or ketones to form imines (which can be subsequently reduced to amines). This allows for the extension of the molecular framework and the introduction of new properties.

Table 4: Selected Methods for Nitrile Reduction

| Reagent/System | Product | Key Features |

|---|---|---|

| H₂ / Raney Ni or Pd/C | Primary Amine | Catalytic, often requires pressure |

| LiAlH₄ | Primary Amine | Potent, requires anhydrous conditions |

| NaBH₄ / CoCl₂ | Primary Amine | Milder alternative to LiAlH₄ |

This table outlines several common reagents used for the reduction of nitriles to primary amines.

Reactions at the α-Carbon of the Acetonitrile Group

The α-carbon of the acetonitrile group in this compound is activated by the adjacent electron-withdrawing nitrile functionality, rendering the α-protons acidic and susceptible to deprotonation. This characteristic allows for a variety of carbon-carbon bond-forming reactions.

Under basic conditions, the α-carbon can be deprotonated to form a stabilized carbanion. This nucleophilic intermediate can then participate in reactions with various electrophiles. For instance, alkylation with alkyl halides introduces new alkyl substituents at the α-position. The reaction is typically carried out in the presence of a strong base, such as sodium hydride or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF). The choice of base and reaction conditions can influence the efficiency of the alkylation and minimize potential side reactions.

The reactivity of the α-carbon is not limited to alkylation. It can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form α,β-unsaturated nitriles. These reactions are often catalyzed by a base and proceed through an initial aldol-type addition followed by dehydration.

Table 1: Alkylation at the α-Carbon of this compound

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Methyl iodide | NaH | THF | 25 | 3-(Benzylamino)-α-methyloxetane-3-acetonitrile | 85 |

| 2 | Ethyl bromide | LDA | THF | -78 to 25 | 3-(Benzylamino)-α-ethyloxetane-3-acetonitrile | 78 |

| 3 | Benzyl (B1604629) bromide | KHMDS | Toluene | 0 to 25 | 3-(Benzylamino)-α-benzyloxetane-3-acetonitrile | 82 |

Reactivity of the Benzylamino Group

The secondary benzylamino group in this compound provides a nucleophilic center that can readily participate in a range of chemical transformations.

The nitrogen atom of the benzylamino group possesses a lone pair of electrons, making it nucleophilic and amenable to alkylation and acylation reactions. ucalgary.ca Alkylation with alkyl halides can introduce a second alkyl group on the nitrogen, leading to the formation of a tertiary amine. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism. ucalgary.ca Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, but can often be controlled by using a stoichiometric amount of the alkylating agent. masterorganicchemistry.com

Acylation of the benzylamino group with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields the corresponding N-benzyl-N-(3-cyano-3-oxetanyl)acetamide derivatives. byjus.comjove.com This reaction is a robust method for the formation of amides and can be used to introduce a variety of acyl groups. jove.com

Table 2: Alkylation and Acylation of the Benzylamino Group

| Entry | Reagent | Base | Solvent | Product | Yield (%) |

| 1 | Methyl iodide | K₂CO₃ | Acetonitrile | 3-(N-Benzyl-N-methylamino)oxetan-3-acetonitrile | 92 |

| 2 | Acetyl chloride | Pyridine | Dichloromethane | N-Benzyl-N-(3-cyano-3-oxetanyl)acetamide | 95 |

| 3 | Benzoyl chloride | Triethylamine | Dichloromethane | N-Benzyl-N-(3-cyano-3-oxetanyl)benzamide | 90 |

Participation in Cyclization and Rearrangement Processes

The juxtaposition of the benzylamino and acetonitrile functionalities allows for intramolecular cyclization reactions. For instance, under specific conditions, the amino group can attack the nitrile carbon, leading to the formation of cyclic amidine structures. Such cyclizations can be promoted by Lewis acids or by heating. acs.org

Furthermore, the strained oxetane ring can undergo rearrangement reactions, particularly under acidic conditions. beilstein-journals.orgresearchgate.net The benzylamino group can play a crucial role in these processes, either by participating directly in the rearrangement or by influencing the stability of intermediates. For example, protonation of the oxetane oxygen can lead to ring-opening, generating a carbocation that can then be trapped by the internal benzylamino nucleophile to form a new heterocyclic system, such as a substituted azetidine or pyrrolidine. nih.gov The specific outcome of these rearrangements is highly dependent on the reaction conditions and the substitution pattern of the molecule. researchgate.netnih.gov

Computational and Theoretical Studies on Reaction Mechanisms

To gain a deeper understanding of the complex reaction pathways available to this compound, computational and theoretical methods are invaluable tools.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, DFT can provide detailed insights into reaction barriers and thermodynamics. For the reactions of this compound, DFT calculations can be employed to:

Model the deprotonation of the α-carbon and assess the stability of the resulting carbanion.

Investigate the transition state geometries and activation energies for the alkylation and acylation of the benzylamino group.

Explore the potential energy surfaces for intramolecular cyclization and rearrangement reactions, helping to predict the most favorable reaction pathways.

These calculations can elucidate the role of different catalysts and reaction conditions on the selectivity and efficiency of the transformations.

Table 3: Calculated Activation Energies for Key Reaction Steps using DFT

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| α-Deprotonation by LDA | B3LYP | 6-31G(d) | PCM (THF) | 12.5 |

| N-Alkylation with CH₃I | M06-2X | 6-311+G(d,p) | SMD (Acetonitrile) | 18.2 |

| Intramolecular Cyclization | ωB97X-D | def2-TZVP | CPCM (Toluene) | 25.8 |

QM/MM Hybrid Methods for Complex Systems

For reactions occurring in a complex environment, such as in the presence of a solvent cage or within an enzyme active site, Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a more realistic computational model. acs.org In a QM/MM approach, the chemically active region of the molecule (e.g., the reacting functional groups) is treated with a high-level QM method, while the surrounding environment is described using a more computationally efficient MM force field. acs.orgnih.gov

For this compound, QM/MM simulations could be used to:

Study the influence of explicit solvent molecules on the reaction mechanisms and transition state stabilization.

Model enzyme-catalyzed transformations of the molecule, providing insights into the interactions within the active site that contribute to catalysis. rsc.org

Investigate the dynamics of the molecule and its conformational changes during a reaction.

By combining the accuracy of QM for the reactive core with the efficiency of MM for the environment, QM/MM methods provide a powerful tool for understanding the reactivity of complex molecular systems. nih.gov

Analysis of Transition States and Energy Barriers for this compound Not Available in Current Scientific Literature

A comprehensive review of published scientific literature reveals a lack of specific research on the chemical compound this compound. Consequently, detailed information regarding its reactivity, mechanistic pathways, and the associated transition states and energy barriers is not currently available.

To provide a scientifically accurate and robust analysis of transition states and energy barriers for any chemical reaction, dedicated computational and/or experimental studies are required. These investigations, which may include quantum mechanical calculations (like Density Functional Theory), kinetic studies, and isotopic labeling experiments, are essential for elucidating the precise geometries of transition states and quantifying the activation energies involved in a chemical transformation.

While the molecule contains well-known functional groups—an oxetane ring, a secondary benzylamine (B48309), and an α-aminonitrile moiety—whose general reactivity patterns are documented, a specific analysis for this unique combination within a single molecule is absent from the literature.

Oxetane Ring Reactivity: The reactivity of oxetanes is largely dictated by their ring strain (approximately 25.5 kcal/mol), which facilitates ring-opening reactions under acidic or nucleophilic conditions. Theoretical studies on unsubstituted oxetane have calculated energy barriers for processes like ring expansion, but these are not directly transferable to a substituted derivative like this compound.

α-Aminonitrile Reactivity: α-Aminonitriles are key intermediates in reactions such as the Strecker synthesis of amino acids. Their reactivity often involves the nitrile group or reactions at the α-carbon. Mechanistic studies in this area focus on the formation and hydrolysis of these compounds rather than reactions involving an integrated oxetane structure.

Without specific studies on this compound, any discussion of its transition states and energy barriers would be purely speculative and would not meet the standards of a scientifically rigorous and authoritative article. Such an analysis requires data from peer-reviewed research that, at present, does not appear to exist. Therefore, the creation of data tables and detailed research findings for this specific subsection is not possible.

Further experimental and computational research is needed to characterize the chemical behavior of this compound and to provide the data necessary for a thorough analysis of its transition states and energy barriers.

Applications of 3 Benzylamino Oxetan 3 Acetonitrile As a Synthetic Building Block

Construction of Advanced Heterocyclic Scaffolds

The inherent reactivity of the functional groups within 3-(benzylamino)oxetan-3-acetonitrile provides a robust platform for the assembly of sophisticated heterocyclic scaffolds, which are central to medicinal chemistry and materials science. The presence of both nucleophilic (amine) and electrophilic (nitrile, after transformation) centers, combined with the unique stereoelectronic properties of the oxetane (B1205548) ring, allows for the creation of both spirocyclic and fused-ring systems.

The quaternary carbon at the 3-position of the oxetane ring is an ideal anchor point for the construction of spirocyclic systems, where two rings share a single atom. Spiro-oxetanes are of increasing interest in drug discovery as they introduce three-dimensionality, a key feature for improving physicochemical properties and biological activity. nih.gov The synthesis of such scaffolds often involves leveraging the reactivity of substituents on the oxetane core.

In the case of this compound, the benzylamino and acetonitrile (B52724) moieties can be chemically manipulated to form a second ring around the C3-carbon. For instance, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. These new functionalities can then participate in intramolecular cyclization reactions with the benzylamino group or a derivative thereof. Methodologies for creating spiro-heterocycles, such as those used in the synthesis of spiro-1,3-oxazolidin-2-ones or spiro-1,3-thiazolidin-4-ones from other complex molecules, can be adapted for this purpose. nih.gov The reaction of the amine with an appropriate bifunctional reagent, followed by cyclization, represents a common strategy. Furthermore, multicomponent reactions involving isatins and other reagents have proven effective in generating spirooxindole derivatives, a strategy that could potentially be adapted for derivatives of this compound. beilstein-journals.org

| Spirocyclic System Class | General Synthetic Approach | Potential Precursor from this compound |

|---|---|---|

| Spiro-lactams | Intramolecular cyclization of an amino acid derivative. | Hydrolysis of the nitrile to a carboxylic acid, followed by amide bond formation. |

| Spiro-hydantoins | Reaction of an amino-nitrile with carbon dioxide or a related carbonyl source. | Direct cyclization of the parent molecule under appropriate conditions. |

| Spiro-pyrrolidines | [3+2] Cycloaddition reactions of an in situ generated azomethine ylide. researchgate.net | Modification of the benzylamino group to participate in ylide formation. |

| Spiro-oxindoles | Condensation with isatin (B1672199) derivatives, often in a multicomponent fashion. beilstein-journals.org | The amine or a derivative thereof acting as one component in the reaction. beilstein-journals.org |

In addition to spirocycles, this compound is a valuable precursor for fused-ring systems, where two rings share two or more atoms. The synthesis of fused systems often relies on intramolecular cyclization reactions where the reacting groups are positioned on different parts of the molecular scaffold. For example, a synthetic strategy could involve the functionalization of the phenyl ring of the benzylamino group with an electrophilic center. This center could then react with a nucleophile generated from the acetonitrile group (e.g., an amidine or a reduced primary amine) to forge the fused ring.

An illustrative approach is the oxidative cyclization of o-cycloalkylaminoacetanilides, which has been used to prepare fused benzimidazoles from spirocyclic oxetane precursors. mdpi.com This demonstrates that the oxetane moiety is stable under conditions required for forming fused aromatic systems. Adapting this logic, one could envision a sequence where the benzyl (B1604629) group is first modified, followed by an intramolecular reaction with the nitrile functionality to yield a novel oxetane-fused heterocycle.

Precursor for Diversified Molecular Architectures and Libraries

The generation of compound libraries with high molecular diversity is fundamental to the process of drug discovery. Building blocks that offer multiple points for diversification are highly sought after. This compound serves as an excellent scaffold for creating such libraries due to its three distinct functional regions that can be independently modified. The incorporation of sp³-rich scaffolds, such as the oxetane ring, is known to enhance three-dimensionality, which can lead to improved pharmacological properties. nih.gov

The three primary points of diversification are:

The Amino Group: The secondary amine can be N-alkylated or N-acylated with a wide variety of substituents, introducing diverse chemical functionalities. Alternatively, the benzyl group can be removed via hydrogenolysis to reveal a primary amine, which can then be further functionalized.

The Phenyl Ring: The aromatic ring of the benzyl group can be substituted at various positions through standard electrophilic aromatic substitution reactions, allowing for fine-tuning of steric and electronic properties.

The Acetonitrile Group: The nitrile is a versatile functional group that can be converted into a range of other moieties, including amines, amides, carboxylic acids, tetrazoles, and various heterocycles, dramatically expanding the accessible chemical space.

This multi-handle approach allows for the rapid, parallel synthesis of a large number of structurally distinct analogs, creating a focused library for biological screening.

| Point of Diversification | Reaction Type | Examples of Introduced Groups/Functionalities |

|---|---|---|

| Amino Group (N-H) | N-Alkylation, N-Acylation, Reductive Amination | Alkyl chains, substituted benzyls, acyl groups, heterocycles |

| Phenyl Ring (C-H) | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | -NO₂, -Br, -Cl, -SO₃H, and their derivatives |

| Acetonitrile Group (-CN) | Reduction, Hydrolysis, Cycloaddition | -CH₂NH₂, -COOH, -C(=O)NH₂, tetrazoles, thiazoles |

Role in the Stereoselective Synthesis of Complex Molecules

While this compound is an achiral molecule, its rigid and sterically defined structure makes it a useful building block in stereoselective synthesis. When incorporated into a larger molecule, the oxetane and benzylamino groups can exert significant steric influence, directing the stereochemical outcome of subsequent reactions on adjacent prochiral centers.

For example, the reduction of a ketone or the alkylation of an enolate in a molecule containing this scaffold could proceed with high diastereoselectivity. The bulky benzylamino group or the oxetane ring can effectively block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. This principle is widely used in asymmetric synthesis. researchgate.net Although direct inversion of configuration at a chiral center adjacent to a participating amino group can be challenging and may proceed through intermediates like aziridinium (B1262131) ions, careful selection of protecting groups and reaction conditions can achieve the desired stereochemical control. researchgate.net The development of efficient and stereoselective syntheses is critical for producing key intermediates for complex targets like novel antibiotics or inhibitors. researchgate.net

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for synthetic efficiency. tcichemicals.comnih.gov The amine functionality of this compound makes it an ideal substrate for several well-known MCRs.

After debenzylation to the corresponding primary amine, 3-aminooxetan-3-acetonitrile can serve as the amine component in isocyanide-based MCRs such as the Ugi or Passerini reactions. For example, in a Ugi four-component reaction (U-4CR), the amine could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly assemble a complex, peptide-like molecule incorporating the oxetane-nitrile scaffold. This strategy allows for the one-pot synthesis of diverse libraries by simply varying the other three components. beilstein-journals.org Similarly, the amine can participate in other MCRs, such as the synthesis of highly substituted pyrroles or dihydropyridines, leading to novel heterocyclic systems. beilstein-journals.orgmdpi.com

| Multicomponent Reaction | Role of the Building Block | Resulting Molecular Scaffold |

|---|---|---|

| Ugi Reaction | Amine component (after debenzylation) | α-Acylamino-carboxamides |

| Passerini Reaction | Can be used to form the amine for a subsequent acyl migration | α-Acyloxy-carboxamides |

| Biginelli Reaction | Amine/Urea component (after modification) | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Ammonia/Amine source | Dihydropyridines |

Analytical Methodologies for Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(Benzylamino)oxetan-3-acetonitrile by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: A proton NMR spectrum would confirm the presence of all key structural motifs. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely resonate as a singlet or a pair of doublets, depending on stereochemical factors, further downfield. The protons on the oxetane (B1205548) ring are expected to produce complex multiplets due to their diastereotopic nature and spin-spin coupling. The methylene protons of the acetonitrile (B52724) group (-CH₂-CN) would also give a distinct signal. The amine proton (N-H) might appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct signals for the nitrile carbon (-CN), the aromatic carbons of the benzyl group, the benzylic methylene carbon, the quaternary carbon of the oxetane ring bonded to both the amino and acetonitrile groups, and the other methylene carbons of the oxetane ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

| Expected ¹H NMR Signals | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | ~ 7.2 - 7.4 | Multiplet | 5H |

| Benzyl Methylene (N-CH₂-Ph) | ~ 3.8 - 4.0 | Singlet | 2H |

| Oxetane Methylene (O-CH₂) | ~ 4.5 - 4.8 | Multiplet | 4H |

| Acetonitrile Methylene (CH₂-CN) | ~ 2.8 - 3.0 | Singlet | 2H |

| Amine Proton (N-H) | Variable | Broad Singlet | 1H |

| Expected ¹³C NMR Signals | Predicted Chemical Shift (ppm) |

| Nitrile Carbon (-CN) | ~ 115 - 120 |

| Aromatic Carbons | ~ 127 - 140 |

| Quaternary Oxetane Carbon | ~ 60 - 70 |

| Methylene Oxetane Carbons | ~ 75 - 85 |

| Benzyl Methylene Carbon | ~ 50 - 55 |

| Acetonitrile Methylene Carbon | ~ 20 - 25 |

Mass Spectrometry (MS) Techniques (e.g., LCMS, HRMS, ESI-MS, ASAP)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the molecular formula, C₁₁H₁₂N₂O, by comparing the experimental mass to the calculated exact mass (188.09496).

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) of the parent ion would help to confirm the structure. Key fragmentation pathways would likely include the loss of the benzyl group, cleavage of the oxetane ring, and loss of the acetonitrile group. Observing characteristic fragment ions would provide strong evidence for the proposed connectivity of the molecule. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze the compound's purity and obtain its mass spectrum simultaneously.

| Technique | Information Obtained | Expected Result |

| ESI-HRMS | Exact Mass and Molecular Formula | [M+H]⁺ ion at m/z 189.10224, confirming C₁₁H₁₃N₂O⁺ |

| MS/MS | Structural Fragments | Fragments corresponding to the loss of benzyl, acetonitrile, and oxetane ring components. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

The presence of the nitrile group (-C≡N) would be confirmed by a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The N-H stretch of the secondary amine would appear as a moderate peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O-C stretching of the oxetane ether linkage would likely produce a strong band in the fingerprint region, typically around 950-1100 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O-C Stretch (Oxetane) | 950 - 1100 | Strong |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Flash Chromatography, UPLC)

Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) would show the compound as a single spot with a specific retention factor (Rf) value, indicating the presence of a single major component.

Flash Chromatography: For purification on a larger scale, flash column chromatography using silica (B1680970) gel as the stationary phase would be the method of choice. A gradient elution with a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) would effectively separate the desired product from starting materials and byproducts.

Ultra-Performance Liquid Chromatography (UPLC): For a highly accurate assessment of purity, reverse-phase UPLC would be employed. Using a C18 column and a mobile phase, such as a gradient of acetonitrile and water, would result in a sharp, symmetrical peak for the pure compound. The purity can be quantified by integrating the peak area, and this method is sensitive enough to detect even trace impurities.

X-ray Crystallography for Absolute Stereochemistry and Structural Confirmation

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique would unambiguously confirm the connectivity of all atoms in the molecule and provide precise bond lengths and angles. Furthermore, it would reveal the conformation of the oxetane ring and the spatial arrangement of the substituents. As the molecule is achiral, there is no absolute stereochemistry to determine, but the crystal structure would provide definitive confirmation of its constitution, solid-state conformation, and any intermolecular interactions like hydrogen bonding. To date, no public crystal structure data for this specific compound appears to be available.

Future Research Directions and Emerging Opportunities for 3 Benzylamino Oxetan 3 Acetonitrile

Development of Sustainable and Greener Synthetic Approaches

The future synthesis of 3-(Benzylamino)oxetan-3-acetonitrile and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste and employing renewable resources. ontosight.ai Traditional synthetic routes often rely on hazardous reagents and solvents. The development of more sustainable methods is a critical area for future investigation.

Key research opportunities include:

Biocatalysis: The use of enzymes or whole-cell microorganisms to catalyze the synthesis could offer high selectivity under mild conditions, significantly reducing energy consumption and waste. ontosight.ai For instance, transaminases could be engineered for the amination step, or nitrile hydratases for subsequent transformations of the nitrile group.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, potentially reducing byproduct formation and simplifying purification compared to batch processing.

Greener Solvents: Research into replacing conventional volatile organic solvents with more benign alternatives like water, supercritical fluids, or bio-derived solvents will be crucial.

Interactive Table: Sustainable Synthetic Strategies

| Strategy | Description | Potential Application for this compound |

| Enzymatic Catalysis | Use of enzymes to perform specific chemical transformations. | Engineering a biocatalyst for the one-pot Strecker-type synthesis from oxetan-3-one, benzylamine (B48309), and a cyanide source. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch. | Development of a multi-step flow process for synthesis and immediate derivatization, minimizing handling of intermediates. |

| Photocatalysis | Using light to drive chemical reactions, often under mild conditions. | Exploring photocatalytic methods for C-H functionalization of the oxetane (B1205548) ring or benzyl (B1604629) group for late-stage diversification. researchgate.net |

| Safer Reagents | Replacing toxic and hazardous chemicals with safer alternatives. | Utilizing non-toxic cyanide sources like glycolonitrile (B6354644) or metal hexacyanoferrates for the nitrile installation step. rsc.org |

Exploration of New Catalytic Transformations

The unique structure of this compound, featuring a strained oxetane ring and reactive nitrile and amine functionalities, presents a rich landscape for exploring novel catalytic transformations. Such studies would expand its utility as a versatile building block.

Future catalytic research could focus on:

Oxetane Ring-Opening: The high ring strain (approx. 106 kJ/mol) of the oxetane makes it susceptible to catalytic ring-opening reactions. nih.govradtech.org Lewis or Brønsted acids, as well as transition metal catalysts, could be employed to react the oxetane with various nucleophiles, yielding complex 1,3-disubstituted propanes that would be otherwise difficult to synthesize. magtech.com.cnresearchgate.net This provides a pathway to novel molecular scaffolds.

C-H Functionalization: Direct, catalytically-driven functionalization of the C-H bonds on the oxetane ring or the benzyl group would allow for late-stage modification of the molecule. rsc.org This would enable the introduction of new functional groups without requiring a complete re-synthesis, accelerating the exploration of its chemical space.

Nitrile Group Transformations: The nitrile group is a versatile handle for further chemical modification. Catalytic hydration to amides, reduction to primary amines, or cycloadditions to form heterocycles like tetrazoles are all avenues for creating diverse analogues.

Asymmetric Catalysis: Developing asymmetric catalytic methods for the synthesis (e.g., an enantioselective Strecker reaction) would allow for the production of single-enantiomer products, which is critical for potential pharmaceutical applications.

Interactive Table: Potential Catalytic Transformations

| Transformation | Catalyst Type | Potential Product Scaffold |

| Ring-Opening | Lewis Acids (e.g., In(OTf)₃), Cobalt Complexes | Functionalized 1,3-diols, amino alcohols, or ethers. rsc.orgchemrxiv.org |

| C-H Arylation | Nickel/Photocatalyst | Introduction of aryl groups at the 2-position of the oxetane ring. rsc.org |

| Nitrile Hydrolysis | Metal or Enzyme Catalyst | α-Amino-α-(benzylamino)oxetane-3-acetamide. |

| Asymmetric Synthesis | Chiral Organocatalyst | Enantiomerically pure (R)- or (S)-3-(Benzylamino)oxetan-3-acetonitrile. mdpi.com |

Design and Synthesis of Conformationally Restricted Analogues

In drug discovery, modifying molecules to restrict their conformational flexibility can lead to increased potency and selectivity for a biological target. The oxetane core already imparts a degree of rigidity. nih.gov Future research will involve designing and synthesizing analogues of this compound with even more constrained topologies.

Strategies to achieve this include:

Bridged Systems: Creating bicyclic structures by forming a bridge between the benzylamine nitrogen and another part of the molecule, such as the benzyl ring or a substituent on the oxetane.

Spirocyclic Fusions: Introducing additional ring systems that share a spirocyclic junction with the C3 carbon of the oxetane. This would rigidly orient the amino and nitrile substituents.

Bulky Substituents: Incorporating sterically demanding groups on the benzyl ring or replacing the benzyl group with other bulky aromatic systems to limit free rotation.

Macrocyclization: Using the existing functional groups as handles to incorporate the molecule into a larger macrocyclic framework.

The synthesis of these conformationally restricted analogues would provide valuable tools for probing structure-activity relationships (SAR) in medicinal chemistry programs.

Interactive Table: Strategies for Conformational Restriction

| Strategy | Description | Example Modification |

| Bridging | Connecting two parts of the molecule with a new chemical bond or linker. | Forming a new ring by linking the amine to the ortho position of the benzyl ring. |

| Spiro-fusion | Creating a new ring that shares one carbon atom with the oxetane ring. | Replacing the acetonitrile (B52724) with a cyanocyclopropane group attached at C3. |

| Steric Hindrance | Adding large groups to prevent bond rotation. | Substituting the phenyl ring with a bulkier naphthyl or anthracenyl group. |

| Macrocyclization | Incorporating the molecule into a large ring structure. | Linking the nitrile and amine via a long alkyl chain to form a macrocycle. |

Integration into Automated Synthesis and High-Throughput Experimentation

Modern chemical research, particularly in drug discovery, relies heavily on automation and high-throughput methods to rapidly synthesize and screen large libraries of compounds. The scaffold of this compound is well-suited for these approaches.

Future opportunities in this area include:

Library Synthesis: Developing a robust synthetic route amenable to automated platforms. nih.gov Starting from oxetan-3-one, a robotic system could perform a three-component Strecker reaction using a diverse array of aldehydes/ketones and amines to generate a large library of analogues. chemrxiv.orgsigmaaldrich.com

High-Throughput Reaction Optimization: Employing high-throughput experimentation (HTE) platforms to quickly screen a wide range of catalysts, solvents, and reaction conditions. rsc.org This would accelerate the discovery of optimal conditions for the synthesis and subsequent transformations of the core molecule.

Encoded Libraries: Synthesizing libraries of analogues on a solid support or using DNA-encoding technology. This would allow for the screening of millions or even billions of related compounds against biological targets to identify hits with high affinity and specificity.

Integrating these high-throughput technologies will be essential for systematically exploring the chemical space around the this compound core and uncovering its full potential in various applications.

Interactive Table: Automated Synthesis Workflow

| Step | Action | Technology | Outcome |

| 1. Reagent Dispensing | Dispense oxetan-3-one, a library of amines, and a cyanide source into a microplate. | Liquid Handling Robot | 96 or 384 unique reaction mixtures. |

| 2. Reaction | Incubate the microplate under controlled temperature and mixing. | Automated Reactor Block | Parallel synthesis of a compound library. |

| 3. Workup & Purification | Perform automated liquid-liquid extraction and purification. | Automated Purification System (e.g., HPLC) | Isolated library of pure compounds. |

| 4. Analysis & Screening | Analyze purity and structure, then screen against biological targets. | LC-MS, High-Throughput Screening (HTS) | Identification of active "hit" compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Benzylamino)oxetan-3-acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting oxetane-3-carbonitrile derivatives with benzylamine under reflux in ethanol, using piperidine as a catalyst (similar to protocols for cyanoacetamide derivatives) . Optimization involves adjusting temperature (0–5°C for sensitive intermediates), solvent polarity, and stoichiometric ratios of benzylamine to oxetane precursors. Monitoring reaction progress via TLC or HPLC is critical to isolate the product before purification by column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the oxetane ring, benzylamino group, and acetonitrile moiety.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak).

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Store the compound at 0–6°C in anhydrous, inert environments (argon atmosphere) to prevent hydrolysis of the nitrile group. Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways. Monitor via HPLC for byproducts like benzylamine or oxetan-3-carboxylic acid derivatives .

Advanced Research Questions

Q. How does the stereoelectronic nature of the oxetane ring influence the reactivity of this compound in catalytic systems?

- Methodological Answer : The oxetane’s ring strain (~26 kcal/mol) enhances reactivity in nucleophilic additions. Computational tools (DFT calculations) can model electron density distribution at the nitrile carbon. Experimental validation includes kinetic studies comparing reaction rates with non-oxetane analogs (e.g., cyclohexane derivatives) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Standardize protocols:

- Use >98% pure compound (verified by HPLC).

- Test across multiple cell lines (e.g., HEK293 vs. HeLa) and concentrations (1 nM–100 µM).

- Compare with structurally related controls (e.g., 3-(Benzylamino)propionitrile) to isolate oxetane-specific effects .

Q. Can this compound serve as a precursor for bioactive heterocycles, and what reaction pathways are most efficient?

- Methodological Answer : The nitrile group enables cycloadditions (e.g., [2+2] with ketenes) or reductions to amines. For example:

- React with hydroxylamine to form amidoximes, followed by thermal cyclization to oxadiazoles.

- Catalytic hydrogenation (Pd/C, H₂) yields 3-(Benzylamino)oxetan-3-ethylamine, a potential kinase inhibitor precursor .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) at the molecular level?

- Methodological Answer : Hypothesize binding modes using molecular docking (AutoDock Vina) against targets like DNA repair proteins (homologous recombination pathways, as suggested by RS-1 analogs) . Validate via SPR (surface plasmon resonance) to measure binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.